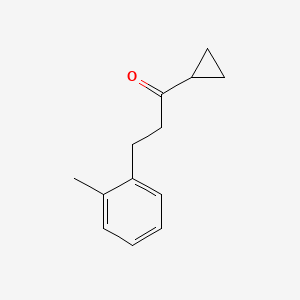

Cyclopropyl 2-(2-methylphenyl)ethyl ketone

Overview

Description

Cyclopropyl 2-(2-methylphenyl)ethyl ketone is a compound that falls within the category of cyclopropyl aryl ketones, which are known for their interesting chemical properties and reactivity due to the presence of the strained cyclopropane ring adjacent to a ketone functional group. These compounds are significant in synthetic organic chemistry as they can be used to construct complex molecular frameworks with potential applications in pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of cyclopropyl aryl ketones can be achieved through various methods. One approach involves the tandem reaction of α-amino aryl ketones with vinyl sulfonium salts, which efficiently yields 1,1-cyclopropane aminoketones . Another method includes the reaction of cyclopropyl aryl ketones with alpha-ketoesters in the presence of a Lewis acid, leading to the formation of 5,6-dihydropyran-2-ones . Additionally, cyclopropenyl ketones, which are closely related to cyclopropyl aryl ketones, can be synthesized and used as reactive dienophiles in Diels-Alder reactions .

Molecular Structure Analysis

The molecular structure of cyclopropyl aryl ketones is characterized by the presence of a three-membered cyclopropane ring bonded to an aryl group and a ketone functional group. This structure imparts significant strain on the molecule, which greatly influences its reactivity. The enamines derived from cyclopropyl ketones, as demonstrated by NMR, have a vinylcyclopropane structure, indicating the presence of a double bond adjacent to the cyclopropane ring .

Chemical Reactions Analysis

Cyclopropyl aryl ketones undergo a variety of chemical reactions. They can participate in ring-opening reactions, as seen in the synthesis of 5,6-dihydropyran-2-ones , or in domino carbocationic rearrangements leading to complex structures like 1H-cyclopenta[c]carbazoles . The photochemistry of spirocyclopropyl ketones reveals that they can produce ring-enlarged products and undergo reactions from their triplet states . Moreover, cyclopropyl ketones can be transformed into enamines through reaction with secondary amines and TiCl4 .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl aryl ketones are influenced by the cyclopropane ring's strain and the ketone's reactivity. The strain can lead to increased reactivity in cycloaddition reactions, as seen with cyclopropenyl ketones in Diels-Alder reactions . The ketone functional group also allows for further chemical transformations, such as the formation of enamines or the acid-catalyzed ring opening to produce larger ring systems . The presence of substituents on the cyclopropane ring or the aryl group can further modulate the chemical behavior and reactivity of these compounds .

Scientific Research Applications

Enamine Chemistry

- Enamines derived from cyclopropyl ketones have been synthesized using secondary amines and TiCl4, demonstrating vinylcyclopropane structures via NMR. These studies contribute to the understanding of enamine chemistry and its applications in organic synthesis (Pocar, Stradi, & Trimarco, 1975).

Cyclization Reactions

- Cyclization of certain ketone oximes yields quinolin-8-ols and tetrahydroquinolin-8-ols, demonstrating the utility of cyclopropyl ketones in synthesizing heterocyclic compounds with potential biological activities (Uchiyama, Ono, Hayashi, & Narasaka, 1998).

Synthesis of Esters

- Cyclopropyl alkyl ketones have been used to conveniently synthesize cyclopropane acetic acid ethyl esters, showcasing the versatility of these ketones in synthesizing ester compounds in a single step (Nongkhlaw, Nongrum, Nongkynrih, Vattakunnel, & Myrboh, 2005).

Nickel-Catalyzed Cycloadditions

- Cyclopropyl phenyl ketone has been shown to undergo oxidative addition to nickel complexes, forming nickeladihydropyran as a key intermediate in nickel-catalyzed cycloadditions. This highlights the role of cyclopropyl ketones in catalytic reactions leading to cyclopentane derivatives (Ogoshi, Nagata, & Kurosawa, 2006).

Mechanism of Action

The mechanism of action for cyclopropyl compounds often involves radical reactions. For example, in the SmI2-catalyzed intermolecular radical coupling of aryl cyclopropyl ketones and alkynes, the reduction of radicals to carbanions must outrun the competing intermolecular radical C−C bond formation .

Future Directions

The future directions in the study and application of Cyclopropyl 2-(2-methylphenyl)ethyl ketone could involve the further development of catalytic processes. For instance, the SmI2-catalyzed intermolecular radical coupling of aryl cyclopropyl ketones and alkynes lays the groundwork for the future use of the classical reagent SmI2 in contemporary radical catalysis .

properties

IUPAC Name |

1-cyclopropyl-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-10-4-2-3-5-11(10)8-9-13(14)12-6-7-12/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITABVQWFCCCEKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644050 | |

| Record name | 1-Cyclopropyl-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 2-(2-methylphenyl)ethyl ketone | |

CAS RN |

898790-23-3 | |

| Record name | 1-Cyclopropyl-3-(2-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

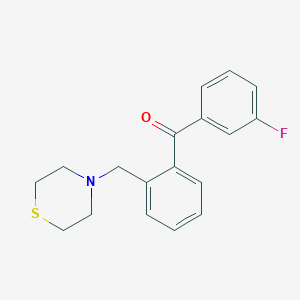

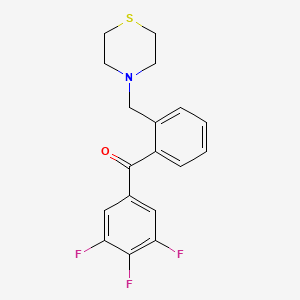

![Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327348.png)

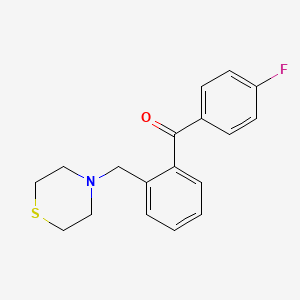

![Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327349.png)

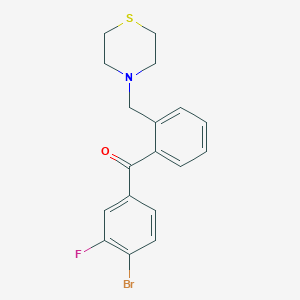

![Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327352.png)